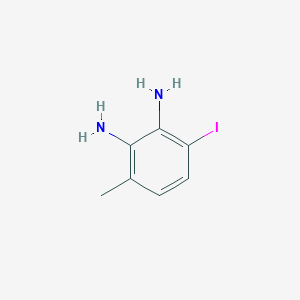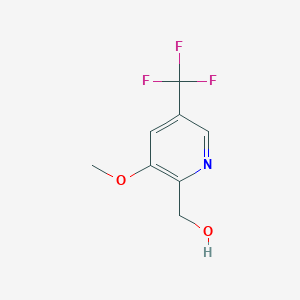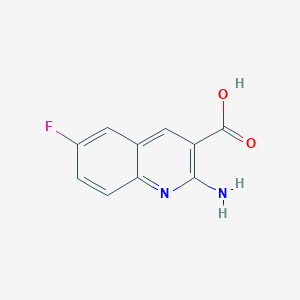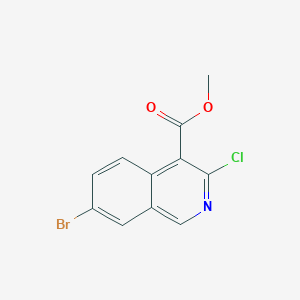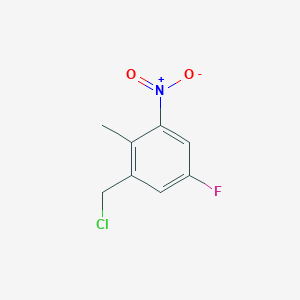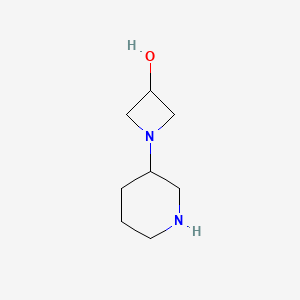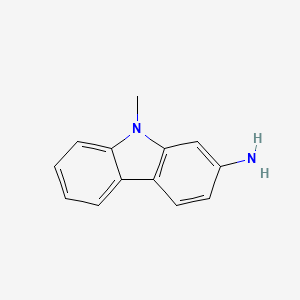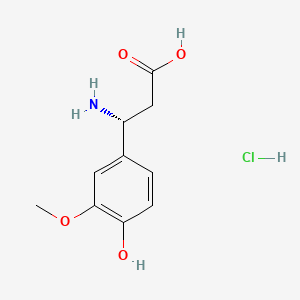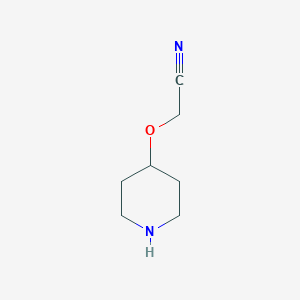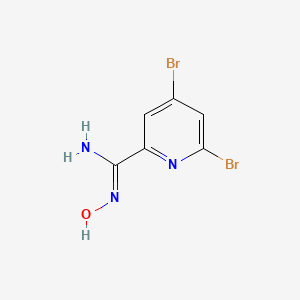![molecular formula C37H47CoN2O5S B15329049 [[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B15329049.png)
[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](4-methylbenzenesulfonato-|EO)cobalt is a cobalt complex with a unique structure that includes a cyclohexane ring, nitrilo groups, and phenolato ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this cobalt complex typically involves the reaction of cobalt salts with ligands such as 2,2’-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the complex.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This cobalt complex can undergo various types of chemical reactions, including:
- Oxidation : The cobalt center can be oxidized, leading to changes in its oxidation state.
- Reduction : The compound can also be reduced, which may affect its catalytic properties.
- Substitution : Ligands in the complex can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state cobalt complexes, while substitution reactions can yield a variety of cobalt-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this cobalt complex is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation processes. Its unique structure allows it to facilitate these reactions efficiently.
Biology: In biological research, the compound may be used to study the interactions between metal complexes and biological molecules. Its ability to bind to different ligands makes it a useful tool for probing biochemical pathways.
Medicine: The compound has potential applications in medicine, particularly in the development of metal-based drugs. Its ability to undergo redox reactions and bind to various ligands makes it a candidate for therapeutic applications.
Industry: In industry, this cobalt complex can be used in the production of advanced materials, such as polymers and coatings. Its catalytic properties are also valuable in industrial processes, including the synthesis of fine chemicals.
Wirkmechanismus
The mechanism by which this cobalt complex exerts its effects involves the coordination of ligands to the cobalt center. This coordination can alter the electronic properties of the cobalt, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through its ligands and cobalt center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] nickel (II) dichloride
- [Ir (dtbbpy) (ppy)2]PF6
- [Ni (dtbbpy) (H2O)4]Cl2
Uniqueness: This cobalt complex is unique due to its specific combination of ligands and the cyclohexane ring structure. Compared to similar compounds, it offers distinct catalytic properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C37H47CoN2O5S |
|---|---|
Molekulargewicht |
690.8 g/mol |
IUPAC-Name |
4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-3-methyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenolate;cobalt(3+);4-methylbenzenesulfonate |
InChI |
InChI=1S/C30H42N2O2.C7H8O3S.Co/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34;1-6-2-4-7(5-3-6)11(8,9)10;/h13-18,25-26,33-34H,9-12H2,1-8H3;2-5H,1H3,(H,8,9,10);/q;;+3/p-3/t25-,26-;;/m1../s1 |
InChI-Schlüssel |
HMMCMCHGZYHJRE-KUSCCAPHSA-K |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC(=C1[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[Co+3] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC(=CC(=C1[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride](/img/structure/B15328969.png)
